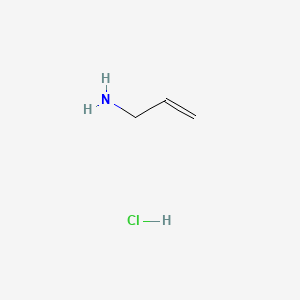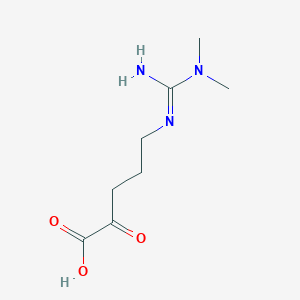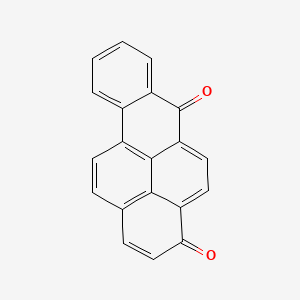![molecular formula C16H13NO B602394 5-Acetyl-5H-dibenz[b,f]azepine CAS No. 19209-60-0](/img/structure/B602394.png)
5-Acetyl-5H-dibenz[b,f]azepine
概要
説明
5-Acetyl-5H-dibenz[b,f]azepine is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b .Molecular Structure Analysis
The molecular structure of 5-Acetyl-5H-dibenz[b,f]azepine is represented by the empirical formula C14H11N . The molecular weight is 193.24 . The structure of the title compound has been determined by direct methods from diffractometer data, and refined by full-matrix least squares .Chemical Reactions Analysis
The reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b .Physical And Chemical Properties Analysis
The melting point of 5-Acetyl-5H-dibenz[b,f]azepine is 196-199 °C (lit.) . It is soluble in ethyl acetate at 25 mg/mL, clear, yellow to orange .科学的研究の応用
Synthesis of Novel Compounds: 5-Acetyl-5H-dibenz[b,f]azepine serves as a precursor in synthesizing novel compounds. For instance, its reaction with sodium hypochlorite led to the creation of 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine, which was further reacted to produce vinyl ethers (Haász & Galamb, 1994).
Cycloaddition and Michael Addition Reactions: In another study, 5-acetyl-10,11-didehydro-5H-dibenz[b,f]azepine was shown to react with pyrrole and N-methylpyrrole, yielding a mixture of Michael addition adducts (Bennett & Cann, 1994).
Antioxidant Properties: A series of 5H-dibenz[b,f]azepine derivatives containing different aminophenols were synthesized and evaluated for their antioxidant properties. These studies found that compounds containing substituted aminophenols showed significant antioxidant activities (Vijay Kumar & Naik, 2010).
Antiarrhythmic Action: Research on the antiarrhythmic properties of 10, 11-Dihydro-5H-dibenz[b,f]azepine derivatives revealed the potential for clinical application in this area. One such compound, GS 015 (AWD 19-166, Bonnecor), was selected for clinical tests (Wunderlich et al., 1985).
Synthesis Processes: An innovative synthesis process of 5H-dibenz[b,f]azepine was studied, highlighting its importance as an intermediate in genetic engineering and materials science (Ying-qi, 2008).
Metabolite Synthesis: The compound was used in the synthesis of metabolites of carbamazepine, an anticonvulsant drug (Heckendorn, 1987).
Safety And Hazards
While specific safety and hazards information for 5-Acetyl-5H-dibenz[b,f]azepine is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
将来の方向性
Future research could focus on the reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite . This reaction led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b . This could open up new possibilities for the synthesis of related compounds.
特性
IUPAC Name |
1-benzo[b][1]benzazepin-11-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQPHLCMJMVXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-5H-dibenz[b,f]azepine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)
